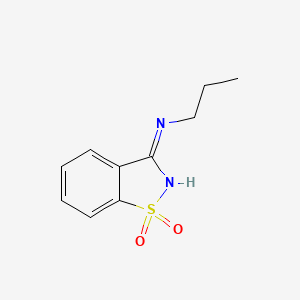![molecular formula C22H34O5 B14693491 4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate CAS No. 30298-65-8](/img/structure/B14693491.png)
4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygenated heterocyclic compounds that exhibit a wide range of biological activities. This compound is characterized by its unique structure, which includes a hexadecahydroindeno skeleton fused with a chromene ring and two acetate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, where enantiopure chiral salicyl N-phosphonyl imines react with allenoates in the presence of cesium carbonate as a catalyst . This reaction yields the desired chromene derivatives with high diastereoselectivity and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and group-assisted purification (GAP) chemistry can be employed to streamline the production process and reduce the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Applications De Recherche Scientifique
4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate involves its interaction with specific molecular targets and pathways. For example, chromene derivatives have been shown to interact with tubulin at the binding sites of colchicine, leading to the induction of apoptosis in cancer cells . Additionally, the compound’s antifungal activity may be attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-2H-chromene: Known for its antifungal properties and low cytotoxicity.
Tetrahydro-4H-chromene: Investigated for its potential as an anti-COVID-19 agent.
4H-chromene derivatives: Exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.
Uniqueness
4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate stands out due to its unique hexadecahydroindeno skeleton fused with a chromene ring and two acetate groups
Propriétés
Numéro CAS |
30298-65-8 |
|---|---|
Formule moléculaire |
C22H34O5 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(7-acetyloxy-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-yl) acetate |
InChI |
InChI=1S/C22H34O5/c1-13(23)25-18-8-6-16-15-5-7-19-22(4,17(15)9-11-21(16,18)3)12-10-20(27-19)26-14(2)24/h15-20H,5-12H2,1-4H3 |
Clé InChI |
WNFQIRIRYYIJSG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(O4)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


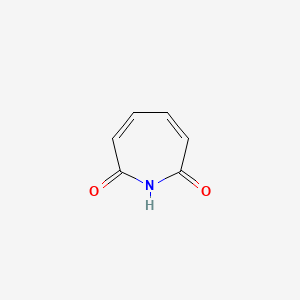

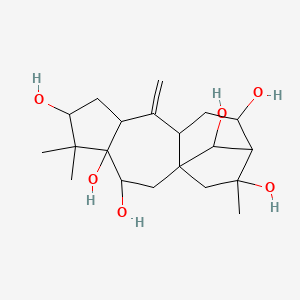

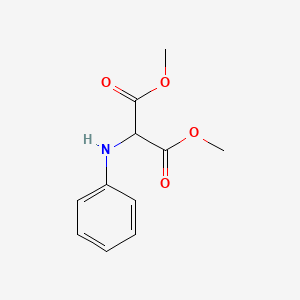
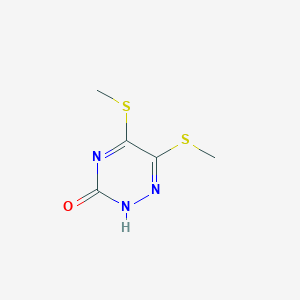
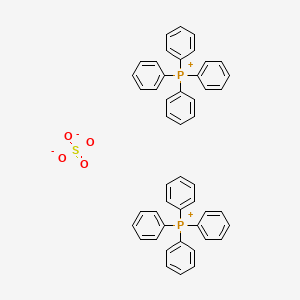
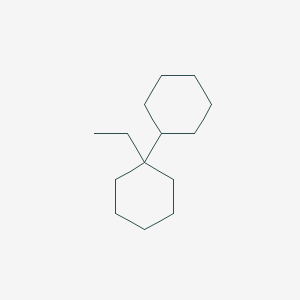


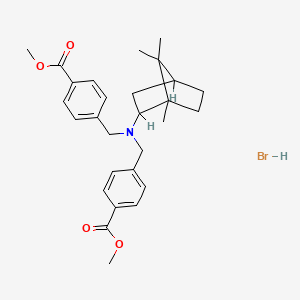
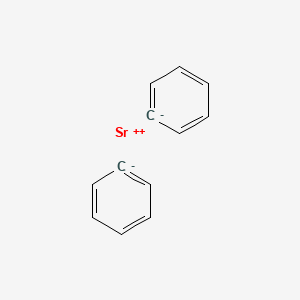
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
